molecular formula C15H22ClN5O3 B13432705 N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride; Alfuzosin Hydrochloride Impurity E (EP)

N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride; Alfuzosin Hydrochloride Impurity E (EP)

Cat. No.: B13432705
M. Wt: 355.82 g/mol
InChI Key: WDUDTIDZPBHSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]formamide Hydrochloride Molecular Formula: C₁₅H₂₁N₅O₃·HCl Molecular Weight: 319.36 g/mol (free base: 283.32 g/mol) CAS Number: 1026411-59-5 (free base) EP Designation: Alfuzosin Hydrochloride Impurity E (EP)

Alfuzosin Hydrochloride Impurity E is a structurally related compound to the active pharmaceutical ingredient (API) alfuzosin hydrochloride, an α₁-adrenoceptor antagonist used for treating benign prostatic hyperplasia (BPH). Impurity E arises during the synthesis of alfuzosin hydrochloride, primarily due to incomplete substitution or side reactions involving the propylamine side chain. It retains the 4-amino-6,7-dimethoxyquinazoline core but differs in the substituent at the terminal amino group of the propyl chain, which is a formamide group instead of the tetrahydrofuran-2-carboxamide moiety present in the API .

Properties

Molecular Formula

C15H22ClN5O3

Molecular Weight

355.82 g/mol

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]formamide;hydrochloride

InChI

InChI=1S/C15H21N5O3.ClH/c1-20(6-4-5-17-9-21)15-18-11-8-13(23-3)12(22-2)7-10(11)14(16)19-15;/h7-9H,4-6H2,1-3H3,(H,17,21)(H2,16,18,19);1H

InChI Key

WDUDTIDZPBHSIV-UHFFFAOYSA-N

Canonical SMILES

CN(CCCNC=O)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride involves multiple steps. The initial step typically includes the formation of the quinazoline core, followed by the introduction of the amino and methoxy groups. The final steps involve the attachment of the propyl chain and the formamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control reaction conditions. Quality control measures are stringent to ensure that the impurity levels are within acceptable limits.

Chemical Reactions Analysis

Types of Reactions

N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydroquinazolines.

Scientific Research Applications

N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Alfuzosin Hydrochloride.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Important in pharmaceutical research for the development and quality control of Alfuzosin Hydrochloride.

    Industry: Utilized in the manufacturing process of Alfuzosin Hydrochloride to monitor and control impurity levels.

Mechanism of Action

The mechanism of action of N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride is not well-documented, as it is primarily an impurity. its structural similarity to Alfuzosin Hydrochloride suggests that it may interact with similar molecular targets, such as alpha-1 adrenergic receptors. These interactions could potentially influence the pharmacological activity of the final drug product.

Comparison with Similar Compounds

Comparison with Similar Compounds

Alfuzosin hydrochloride and its impurities share the quinazoline core but differ in side-chain modifications, which influence their physicochemical properties, synthesis pathways, and analytical detection. Below is a detailed comparison:

Structural Comparison

Compound Key Structural Feature Molecular Formula Molecular Weight (g/mol) CAS Number
Alfuzosin Hydrochloride Tetrahydrofuran-2-carboxamide substituent C₁₉H₂₇N₅O₄·HCl 425.91 81403-68-1
Impurity E (EP) Formamide substituent C₁₅H₂₁N₅O₃·HCl 319.36 1026411-59-5
Impurity A (EP) Furan-2-carboxamide substituent C₁₉H₂₃N₅O₄·HCl 421.88 98902-29-5
Impurity D (EP) Propane-1,3-diamine substituent (no carboxamide) C₁₄H₂₁N₅O₂·2HCl 291.35 (free base) N/A

Physicochemical Properties

Property Alfuzosin Hydrochloride Impurity E Impurity A Impurity D
Solubility Freely soluble in water Limited data; likely polar Sparingly soluble in alcohol Hydrophilic (diamine chain)
Melting Point ~240°C Not reported Not reported Not reported
Stability Hygroscopic Likely stable as hydrochloride salt Degrades under acidic conditions Stable as dihydrochloride

Analytical Differentiation

  • HPLC Retention Times : Impurity E elutes earlier than alfuzosin hydrochloride due to its smaller molecular weight and polar formamide group .
  • Spectrophotometry : Differences in UV absorption maxima (e.g., Impurity A absorbs at 246 nm, while alfuzosin hydrochloride peaks at 254 nm) .
  • Mass Spectrometry : Distinct fragmentation patterns; Impurity E shows a characteristic m/z peak at 284.3 (M+H⁺ for free base) .

Pharmacological Relevance

  • Alfuzosin Hydrochloride: Potent α₁-adrenoceptor antagonist with selectivity for prostatic receptors, reducing bladder outlet obstruction .
  • Impurities: No therapeutic activity reported. Impurity E’s formamide group lacks the steric bulk required for receptor binding, rendering it pharmacologically inert .

Biological Activity

N[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]formamide hydrochloride, commonly referred to as Alfuzosin Hydrochloride Impurity E (EP), is a chemical compound associated with the pharmaceutical agent Alfuzosin, which is primarily used for treating benign prostatic hyperplasia (BPH). This article delves into the biological activity of this impurity, its pharmacological properties, and its implications in therapeutic contexts.

Chemical Structure and Properties

Alfuzosin Hydrochloride Impurity E is characterized by its unique chemical structure, which includes a quinazoline derivative. This structure contributes to its biological activity, particularly its interaction with alpha-1 adrenergic receptors.

Property Details
Chemical Formula C19H27N5O4 · HCl
Molecular Weight 425.91 g/mol
Solubility Sparingly soluble in water and alcohol
Form White or almost white crystalline powder

Alfuzosin acts as a selective antagonist for the alpha-1 adrenergic receptors. By blocking these receptors, it leads to relaxation of smooth muscles in the lower urinary tract, which alleviates symptoms associated with BPH, such as urinary retention and frequency. The impurity E may have similar or modified effects due to its structural relationship with the parent compound.

In Vitro Studies

Research indicates that Alfuzosin and its impurities exhibit varying degrees of biological activity through their interaction with alpha-1 adrenergic receptors. In vitro studies demonstrate that these compounds can selectively inhibit receptor activity, leading to reduced muscle contraction in the prostate and bladder neck.

Clinical Applications

  • Benign Prostatic Hyperplasia (BPH) Treatment : Clinical trials have shown that Alfuzosin significantly improves urinary flow rates and reduces symptoms of BPH. The efficacy of the impurity in these contexts remains to be fully elucidated.
  • Comparative Studies : A study comparing various formulations of Alfuzosin indicated that impurities like Impurity E do not significantly alter the therapeutic outcomes when present within acceptable limits.

Analytical Methods for Detection

Various analytical techniques have been developed to quantify Alfuzosin and its impurities:

  • High-Performance Liquid Chromatography (HPLC) : Utilized for assessing purity and concentration levels.
  • Ultra Performance Liquid Chromatography (UPLC) : Offers improved resolution and sensitivity for detecting impurities.
Method Advantages
HPLCAccurate quantification of active ingredients
UPLCEnhanced resolution and faster analysis times

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.